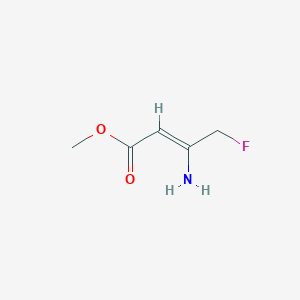

(Z)-Methyl 3-amino-4-fluorobut-2-enoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8FNO2 |

|---|---|

Molecular Weight |

133.12 g/mol |

IUPAC Name |

methyl (Z)-3-amino-4-fluorobut-2-enoate |

InChI |

InChI=1S/C5H8FNO2/c1-9-5(8)2-4(7)3-6/h2H,3,7H2,1H3/b4-2- |

InChI Key |

FHKBJKAOJUUUET-RQOWECAXSA-N |

Isomeric SMILES |

COC(=O)/C=C(/CF)\N |

Canonical SMILES |

COC(=O)C=C(CF)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches for (Z)-Methyl 3-amino-4-fluorobut-2-enoate and its Analogues

The synthesis of β-enaminoesters, such as this compound, represents a significant area of research due to their role as versatile intermediates in the production of various heterocyclic compounds and biologically active molecules. researchgate.net Direct synthesis primarily involves the condensation reaction between a β-ketoester and an amine. The core challenge in synthesizing the title compound lies in the strategic introduction of the fluorine atom at the C4-position, a step that can theoretically occur before or after the formation of the enamine backbone.

A condensation reaction is a process where two molecules combine to form a larger molecule, typically with the loss of a small molecule such as water. libretexts.org The formation of β-enaminoesters is a classic example of this reaction class, involving the condensation of β-dicarbonyl compounds with amines. researchgate.net This reaction can be promoted through various catalytic methods to enhance efficiency, yield, and selectivity under milder conditions. researchgate.netresearchgate.net The stability of the resulting β-enaminoester is often enhanced by the formation of a six-membered ring through intramolecular hydrogen bonding. researchgate.net

The direct condensation of β-ketoesters with amines often requires catalysts to proceed efficiently, especially when using less reactive amines or aiming for solvent-free conditions. researchgate.net Various catalytic systems have been developed, including metal salts, solid acids, and ionic liquids, each offering distinct advantages in terms of reaction rates, yields, and environmental impact. researchgate.netresearchgate.netresearchgate.net

Condensation Reactions for β-Enaminoester Formation

Catalyst-Mediated Condensation Pathways

Metal Salt Catalysis (e.g., CoCl₂, ZnAl₂O₄@ZnO)

Metal salts are widely employed as catalysts in the synthesis of β-enaminoesters. For instance, Cobalt(II) chloride (CoCl₂) has been successfully used as a catalyst in the reaction between 4-fluoroaniline (B128567) and methyl acetoacetate (B1235776) to produce the analogue methyl (Z)-3-((4-fluorophenyl) amino)but-2-enoate. researchgate.net This demonstrates the utility of metal salts in facilitating condensation with fluorinated precursors.

In a move towards more environmentally friendly and reusable catalysts, heterogeneous systems have been developed. A composite catalyst, ZnAl₂O₄@ZnO, prepared by a co-precipitation method, has proven to be highly efficient for creating β-enaminoesters from β-dicarbonyl compounds and amines. researchgate.net This catalyst offers benefits such as being cost-effective, environmentally benign, and easily reusable. researchgate.net Other metal-containing catalysts reported for this transformation include Bi(OTf)₃, Cu(NO₃)₂·3H₂O, and various iron complexes. researchgate.net

| Catalyst | Precursors | Key Findings | Reference |

| CoCl₂ | 4-fluoroaniline, Methyl acetoacetate | Effective for synthesizing fluorinated β-enaminoester analogues. | researchgate.net |

| ZnAl₂O₄@ZnO | β-dicarbonyl compounds, Amines | Highly efficient, cost-effective, and reusable heterogeneous catalyst. | researchgate.net |

| [CpFe(CO)₂-NHC]BF₄ | 1,3-Dicarbonyls, Amines | Fe-NHC complexes successfully catalyze the condensation to form β-enamino ketones and esters. | researchgate.net |

Solid Acid Catalysis (e.g., Montmorillonite K10, Zeolites, Graphite (B72142) Oxide)

Solid acid catalysts are a cornerstone of green chemistry, offering advantages like ease of separation, reusability, and often mild reaction conditions. mdpi.com Montmorillonite K10, a type of clay, is a prominent example used as an efficient heterogeneous catalyst for the synthesis of β-enaminoesters and other compounds, often under solvent-free conditions. researchgate.netmdpi.com Its use can lead to high yields, simple work-up procedures, and increased selectivity. mdpi.com Magnetite-supported Montmorillonite K10 has also been developed, enhancing its reusability for up to 15 cycles without significant loss of activity. rsc.org

Zeolites, such as ZSM-5, and graphite oxide have also been documented as effective solid acid catalysts for the condensation reaction leading to β-enaminoesters. researchgate.net These materials provide an acidic surface that facilitates the dehydration step of the condensation process. Graphene oxide, in particular, has been recognized as a highly active and reusable solid acid catalyst for related esterification reactions due to its functional groups. researchgate.net

| Catalyst | Reaction Type | Key Advantages | Reference(s) |

| Montmorillonite K10 | Condensation for β-enaminoesters | Inexpensive, reusable, solvent-free conditions, high yields. | researchgate.netmdpi.com |

| Zeolite (ZSM-5) | Condensation for β-enaminoesters | Solid acid catalyst enabling heterogeneous reaction conditions. | researchgate.net |

| Graphite Oxide | Condensation for β-enaminoesters | Effective solid acid catalyst. | researchgate.net |

| Amine-functionalized Montmorillonite K10 | Knoevenagel Condensation | Solid acid-base catalyst, effective at room temperature. | rsc.org |

Ionic Liquid-Supported Reactions

Ionic liquids (ILs) have emerged as versatile solvents and catalysts in organic synthesis, prized for their low vapor pressure, thermal stability, and tunable properties. researchgate.netlongdom.org They can promote the synthesis of β-enaminoesters and ketones, sometimes even at room temperature and in the absence of any other added catalyst. researchgate.net The reaction of β-ketoesters with primary amines can be carried out chemo- and regioselectively under solvent-free conditions using catalysts like Ca(CF₃COO)₂. researchgate.net

Phosphonium-based ionic liquids have been specifically studied as catalysts for β-enaminoester formation from ethyl acetoacetate and ammonium (B1175870) acetate. researchgate.net The nature of the anion in the ionic liquid was found to influence the reaction, with increased acidity of the phosphonium (B103445) ionic liquid leading to better yields. researchgate.net Supported ionic liquids, where the IL is immobilized on a solid support, combine the advantages of homogeneous catalysis with the ease of separation of heterogeneous systems, making them attractive for continuous flow processes. mdpi.com

| Ionic Liquid System | Reaction Conditions | Outcome | Reference(s) |

| Ethylammonium nitrate | Room Temperature | Promotes synthesis of β-enamino ketones in excellent yield; IL is recyclable. | researchgate.net |

| Phosphonium ILs | 25°C and 50°C in acetonitrile | Catalyzes β-enaminoester formation; efficacy depends on the IL's anion. | researchgate.net |

| [bmim][BF₄] | Room Temperature | Used as a medium for reactions like the Henry reaction. | researchgate.net |

| Supported Acidic ILs | Various | Combines homogeneous environment with heterogeneous catalyst benefits (easy separation, reusability). | mdpi.com |

The introduction of a fluorine atom into an organic molecule can significantly alter its biological properties. For a target like this compound, a key synthetic step would be the fluorination of a suitable precursor. While a direct, one-step synthesis from a fluorinated starting material like methyl 4-fluoroacetoacetate is plausible via the condensation methods described above, another major pathway involves the late-stage fluorination of a pre-formed molecule.

One of the most common strategies for introducing fluorine adjacent to a carbonyl group involves the electrophilic fluorination of an enolate or enamine intermediate. Reagents such as N-fluorobenzenesulfonimide (NFSI) are widely used for this purpose. brittonsfu.com The synthesis could, therefore, proceed from methyl 3-aminobut-2-enoate, which can be readily synthesized from methyl acetoacetate and ammonium acetate. researchgate.net The enamine itself or its corresponding enolate, formed by deprotonation, could then be treated with an electrophilic fluorine source like NFSI to install the fluorine atom at the C4 position.

Photocatalytic methods have also been developed for the direct fluorination of C-H bonds. For example, the decatungstate anion in conjunction with NFSI can achieve photocatalytic hydrogen atom abstraction followed by fluorine atom transfer, showing excellent functional group tolerance. brittonsfu.com Such a method could potentially be applied to a suitable precursor to install the fluorine atom at the desired position. Other synthetic routes to access fluorinated amino acids and their derivatives involve the use of fluorinated building blocks, such as 3-bromo-2-fluoropropene or 2-fluoroacrolein, in multi-step sequences. arkat-usa.org

Fluorination Strategies for Enolates and Related Precursors

Free Radical Bromination and Subsequent Fluorination (e.g., Crotonic Acid Esters)

A common strategy for introducing fluorine at a specific position involves a two-step sequence of bromination followed by nucleophilic fluorination. For a precursor to this compound, a suitable starting material would be a crotonic acid ester, such as methyl crotonate.

The first step is a free-radical bromination at the allylic C4 position. This reaction is typically achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or light. The reaction proceeds via a radical chain mechanism where a bromine radical abstracts a hydrogen atom from the methyl group allylic to the double bond, forming a resonance-stabilized allylic radical. This radical then reacts with a molecule of NBS to form the allylic bromide, methyl 4-bromobut-2-enoate, and a succinimidyl radical, which continues the chain.

The second step is the nucleophilic substitution of the bromide with a fluoride (B91410) ion. This is an S_N_2 reaction where a fluoride source displaces the bromide leaving group. Various fluorinating agents can be employed for this purpose.

Table 1: Common Fluoride Sources for Nucleophilic Substitution of Alkyl Halides

| Fluoride Source | Typical Conditions | Notes |

| Potassium Fluoride (KF) | Polar aprotic solvent (e.g., DMF, MeCN), often with a phase-transfer catalyst (e.g., 18-crown-6) | Cost-effective but can have low solubility and reactivity. alfa-chemistry.com |

| Cesium Fluoride (CsF) | Polar aprotic solvent (e.g., DMF, MeCN) | More reactive and soluble than KF, but also more expensive. alfa-chemistry.com |

| Silver(I) Fluoride (AgF) | Acetonitrile (MeCN) | Often used when other alkali metal fluorides are ineffective. |

| Tetrabutylammonium Fluoride (TBAF) | Anhydrous THF | Highly reactive but must be used under anhydrous conditions as it is very hygroscopic. |

The resulting methyl 4-fluorobut-2-enoate can then be converted to the target enamine through reaction with an ammonia (B1221849) source.

Phase Transfer Catalysis in Stereoselective Fluorination

Phase-transfer catalysis (PTC) is a powerful methodology for conducting reactions between reagents located in different immiscible phases, such as a solid-liquid or liquid-liquid system. illinois.edu It is particularly appealing for fluorination reactions as it avoids the need for expensive, anhydrous, and sometimes harsh reagents, while allowing the use of inexpensive alkali metal fluorides like KF or CsF. nih.gov

In the context of stereoselective fluorination, a chiral phase-transfer catalyst is used to ferry the fluoride anion from the solid or aqueous phase to the organic phase containing the substrate. illinois.edu This creates a chiral ion pair, which then delivers the fluoride to the substrate in a stereocontrolled manner, making PTC an effective method for asymmetric synthesis. illinois.edursc.org Cinchona alkaloid derivatives are among the most common chiral catalysts used for this purpose. illinois.edursc.org

For the synthesis of a chiral analogue of 4-fluorobut-2-enoate, a prochiral substrate with a leaving group at the C4 position would be reacted with a fluoride source under PTC conditions. The catalyst, by creating a chiral environment around the fluoride ion, directs the nucleophilic attack to one face of the molecule, resulting in an enantioenriched product. rsc.org

Table 2: Chiral Phase-Transfer Catalysts for Asymmetric Fluorination

| Catalyst Class | Example Catalyst | Typical Substrates |

| Cinchona Alkaloids | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | α-Haloketones, β-keto esters |

| Chiral Ammonium Salts | Maruoka Catalyst (Spiro-type quaternary ammonium salt) | Glycine Schiff bases, β-keto esters |

| Hydrogen Bonding Catalysts | Chiral Bis-urea or Thiourea Catalysts | Azetidinium salts, epoxides nih.govorganic-chemistry.org |

This methodology offers robust catalyst turnover and high functional group tolerance, making it a valuable tool for synthesizing complex fluorinated molecules. illinois.edu

Nucleophilic and Electrophilic Fluorination Techniques

The introduction of a fluorine atom into an organic molecule can be broadly categorized into two mechanistic approaches: nucleophilic and electrophilic fluorination. numberanalytics.com

Nucleophilic Fluorination This method involves the use of a nucleophilic fluoride source (F⁻) to displace a leaving group (e.g., -Br, -I, -OTs) via an S_N_2 mechanism or to open an epoxide. alfa-chemistry.com It is one of the most common strategies for C-F bond formation, particularly in industrial-scale synthesis, due to the low cost of reagents like potassium fluoride. alfa-chemistry.com

Key Reagents :

Alkali Metal Fluorides : KF and CsF are widely used. Their reactivity is often enhanced by phase-transfer catalysts or by using polar aprotic solvents. numberanalytics.com

Amine/HF Reagents : Reagents like triethylamine (B128534) trihydrofluoride (TREAT-HF) or pyridine-HF (Olah's reagent) are effective for various fluorination reactions. alfa-chemistry.com

Sulfur-Based Reagents : Diethylaminosulfur trifluoride (DAST) and its analogues are used to convert alcohols and carbonyls into fluorinated compounds. alfa-chemistry.com

Electrophilic Fluorination This approach utilizes a reagent that delivers an "electrophilic" fluorine atom (F⁺ synthon) to a nucleophilic center, such as an enol, enolate, enamine, or an electron-rich aromatic ring. numberanalytics.comwikipedia.org These reagents typically feature a highly polarized bond between fluorine and an electronegative atom, usually nitrogen (N-F reagents). wikipedia.org Electrophilic fluorination is particularly useful for the late-stage introduction of fluorine into complex molecules with high selectivity. alfa-chemistry.com

Key Reagents :

N-F Reagents : This is the largest and most important class. Examples include Selectfluor® (F-TEDA-BF₄), N-Fluorobenzenesulfonimide (NFSI), and N-Fluoropyridinium salts. numberanalytics.comwikipedia.org They are generally stable, solid materials that are easier and safer to handle than elemental fluorine. wikipedia.org

The synthesis of this compound could potentially be achieved via electrophilic fluorination of a corresponding enamine precursor, methyl 3-aminobut-2-enoate, using a reagent like NFSI.

Table 3: Comparison of Nucleophilic and Electrophilic Fluorination

| Feature | Nucleophilic Fluorination | Electrophilic Fluorination |

| Fluorine Source | Nucleophilic (F⁻) | Electrophilic ("F⁺") |

| Mechanism | S_N_2 substitution, addition | Electrophilic addition/substitution |

| Substrate | Contains a leaving group (e.g., R-Br) | Nucleophilic center (e.g., enolate, enamine) |

| Common Reagents | KF, CsF, DAST, Olah's Reagent alfa-chemistry.com | Selectfluor®, NFSI numberanalytics.comwikipedia.org |

| Advantages | Cost-effective reagents, suitable for large scale alfa-chemistry.com | High selectivity, mild conditions, late-stage functionalization alfa-chemistry.comnumberanalytics.com |

Derivatization and Further Chemical Transformations

The enamine and ester functionalities of this compound allow for a variety of subsequent chemical modifications.

Acyl Group Substitution Reactions

The amino group of a β-enamino ester is nucleophilic and can readily react with acylating agents in a process known as nucleophilic acyl substitution. libretexts.org This reaction proceeds via an addition-elimination mechanism where the amine attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate, which then collapses to expel a leaving group. masterorganicchemistry.com This transformation is useful for installing various acyl groups, thereby modifying the molecule's properties.

Common acylating agents include acid chlorides and acid anhydrides. The reaction typically occurs in the presence of a non-nucleophilic base (e.g., pyridine (B92270), triethylamine) to neutralize the acid byproduct (e.g., HCl) generated during the reaction.

Table 4: Acylation of this compound

| Acylating Agent | Product Name |

| Acetyl Chloride (CH₃COCl) | (Z)-Methyl 3-acetamido-4-fluorobut-2-enoate |

| Benzoyl Chloride (C₆H₅COCl) | (Z)-Methyl 3-benzamido-4-fluorobut-2-enoate |

| Acetic Anhydride ((CH₃CO)₂O) | (Z)-Methyl 3-acetamido-4-fluorobut-2-enoate |

| Trifluoroacetic Anhydride ((CF₃CO)₂O) | (Z)-Methyl 4-fluoro-3-(2,2,2-trifluoroacetamido)but-2-enoate |

Reduction Methodologies

The ester and alkene functional groups in this compound can be selectively or fully reduced using various methodologies.

Catalytic Hydrogenation : This method is primarily used for the reduction of carbon-carbon double or triple bonds. Using a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under an atmosphere of hydrogen gas (H₂), the C=C bond of the enoate can be reduced to a single bond. This would convert this compound to Methyl 3-amino-4-fluorobutanoate. The stereochemical outcome depends on the catalyst and conditions used.

Complex Metal Hydride Reductions : Powerful reducing agents like Lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. The reaction involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by elimination of the methoxide (B1231860) and a second hydride addition to the resulting aldehyde intermediate. This would transform the methyl ester into a hydroxymethyl group, yielding (Z)-4-amino-5-fluoropent-3-en-1-ol. Less reactive hydrides like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters.

Bouveault-Blanc Reduction : This is a classical method for the reduction of esters to primary alcohols using metallic sodium in an absolute alcohol solvent, typically ethanol (B145695) or butanol. It offers an alternative to metal hydride reductions and proceeds via a single-electron transfer mechanism. Applying this method would also yield (Z)-4-amino-5-fluoropent-3-en-1-ol.

Table 5: Reduction Reactions of this compound

| Method | Reagent(s) | Functional Group Reduced | Product |

| Catalytic Hydrogenation | H₂, Pd/C | Alkene (C=C) | Methyl 3-amino-4-fluorobutanoate |

| Complex Metal Hydride | LiAlH₄, then H₂O | Ester (CO₂Me) | (Z)-4-amino-5-fluoropent-3-en-1-ol |

| Bouveault-Blanc | Na, EtOH | Ester (CO₂Me) | (Z)-4-amino-5-fluoropent-3-en-1-ol |

Ester Cleavage and Interconversion Reactions

The methyl ester group is a versatile handle for further transformations, including cleavage to the carboxylic acid or interconversion to other esters.

Ester Cleavage (Hydrolysis) : The ester can be cleaved to the corresponding carboxylic acid, (Z)-3-amino-4-fluorobut-2-enoic acid, under either basic or acidic conditions.

Saponification : This involves hydrolysis under basic conditions, typically using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by an acidic workup. masterorganicchemistry.com The reaction is effectively irreversible because the final step forms a resonance-stabilized carboxylate salt. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis : This is an equilibrium process requiring an excess of water and a strong acid catalyst (e.g., H₂SO₄, HCl). The reaction is the reverse of Fischer esterification.

Ester Interconversion (Transesterification) : This reaction converts one ester into another. libretexts.org By treating this compound with a different alcohol (e.g., ethanol) in the presence of an acid or base catalyst, the methoxy (B1213986) group (-OCH₃) can be exchanged for an ethoxy group (-OCH₂CH₃), yielding (Z)-Ethyl 3-amino-4-fluorobut-2-enoate. The reaction is driven to completion by using the new alcohol as the solvent.

Reactions with Organometallic Reagents (e.g., Grignard Reagents in Olefination)

The reaction of esters with Grignard reagents is a fundamental transformation in organic synthesis, typically leading to the formation of tertiary alcohols through a double addition of the organometallic nucleophile. youtube.commasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com In the case of this compound, the presence of the enamine and the fluorine atom introduces additional layers of complexity that can influence the reaction outcome.

The enamine moiety could potentially influence this reaction course. The nitrogen lone pair can donate electron density into the conjugated system, which might slightly reduce the electrophilicity of the ester carbonyl. However, the strong electron-withdrawing effect of the fluorine atom at the C4 position would likely counteract this, maintaining a high degree of electrophilicity at the ester.

An alternative reaction pathway could involve the acidic N-H proton of the enamine. Grignard reagents are strong bases and could deprotonate the amino group. masterorganicchemistry.com This would consume one equivalent of the Grignard reagent and form a magnesium salt of the enamine. This deprotonation would likely need to be taken into account when considering the stoichiometry of the reaction.

It is also conceivable that under certain conditions, conjugate addition of the Grignard reagent to the C4 position could occur, influenced by the fluorine substituent. However, for hard nucleophiles like Grignard reagents, 1,2-addition to the carbonyl is generally favored over 1,4-conjugate addition.

A summary of the expected products from the reaction of this compound with a generic Grignard reagent (R-MgX) is presented in the table below, based on analogous reactions.

| Reagent | Expected Major Product | Expected Minor/Side Product(s) |

| Grignard Reagent (R-MgX) | Tertiary Alcohol | Deprotonated starting material, Ketone intermediate |

This table is based on the general reactivity of esters and β-enamino esters with Grignard reagents, as direct experimental data for the specified compound is not available.

Cycloisomerization Reactions Leading to Fluorinated Heterocycles (e.g., Furans)

The structure of this compound is predisposed to undergo cyclization reactions to form various heterocyclic systems, particularly under thermal or catalytic conditions. The presence of the amino group, the ester, and the fluoromethyl group provides the necessary functionalities for intramolecular condensation or rearrangement.

While direct experimental evidence for the cycloisomerization of this compound is not documented, analogous transformations in similar fluorinated substrates suggest that the formation of fluorinated heterocycles is a feasible pathway. For instance, the synthesis of fluorinated 3-aminobenzofurans has been achieved through tandem SNAr-cyclocondensation strategies, highlighting the utility of fluorinated building blocks in constructing heterocyclic scaffolds. researchgate.net

In the case of this compound, a potential cyclization pathway could involve an intramolecular nucleophilic attack of the amino group onto the ester carbonyl. This would typically require activation of the ester or harsh reaction conditions and would lead to the formation of a lactam. However, a more plausible cyclization might involve the fluorine atom as a leaving group in a nucleophilic substitution reaction, although this would depend on the reaction conditions and the nature of the amino group's nucleophilicity.

A hypothetical cyclization to a furan (B31954) derivative is less direct from the starting material's structure. However, it is conceivable that under specific catalytic conditions, a rearrangement followed by cyclization could occur. For example, a prototropic shift could potentially lead to an intermediate that is better suited for cyclization into a furan ring.

The following table outlines a potential, though speculative, cycloisomerization product based on the functional groups present in the molecule.

| Reaction Type | Potential Product |

| Intramolecular Cyclization | Fluorinated Lactam |

This table presents a hypothetical product based on the inherent functionalities of the molecule, as direct experimental data for cycloisomerization is not available.

Aldol (B89426) Condensation with Fluorinated Furan Systems

Assuming that a fluorinated furan derivative could be synthesized from this compound, this heterocyclic product could then serve as a substrate in subsequent C-C bond-forming reactions, such as the aldol condensation. The aldol condensation of furans and their derivatives, particularly furfural, with ketones is a well-established method for the synthesis of larger, more complex molecules. nih.gov

A hypothetical fluorinated furan, derived from the title compound, would likely possess a reactive position on the furan ring that could act as a nucleophile in an aldol-type reaction with an appropriate aldehyde or ketone. The fluorine substituent would undoubtedly influence the reactivity of the furan ring, likely through its electron-withdrawing inductive effect. This might decrease the nucleophilicity of the furan ring, potentially requiring more forcing conditions for the aldol condensation to proceed.

Catalytic enantioselective aldol-type reactions using fluorinated enolates have been shown to be a powerful method for synthesizing α-fluorinated β-hydroxy carbonyl compounds. researchgate.net By analogy, a fluorinated furan system could potentially be activated to participate in similar stereoselective transformations.

The general outcome of an aldol condensation between a hypothetical fluorinated furan and a generic aldehyde (R-CHO) is depicted in the table below.

| Reactants | Expected Product |

| Fluorinated Furan + Aldehyde (R-CHO) | β-Hydroxy Furan Derivative |

This table illustrates the expected product from a hypothetical aldol condensation, as the direct synthesis of a fluorinated furan from the title compound and its subsequent aldol reaction are not documented.

Stereochemical Control, Isomerization, and Enantioselective Synthesis

Control of (Z)-Stereochemistry in the Synthetic Route

The synthesis of (Z)-Methyl 3-amino-4-fluorobut-2-enoate is predicated on the careful selection of precursors and reaction conditions to favor the formation of the desired (Z)-isomer. A plausible and efficient synthetic route commences with the preparation of methyl 4-fluoro-3-oxobutanoate. This β-ketoester serves as the direct precursor to the target enamine.

The key transformation is the reaction of methyl 4-fluoro-3-oxobutanoate with an amine source, such as ammonia (B1221849), to form the corresponding β-enamino ester. In this reaction, the inherent stability of the (Z)-isomer plays a crucial role in directing the stereochemical outcome. The formation of a strong intramolecular hydrogen bond between the amino proton (N-H) and the ester's carbonyl oxygen (C=O) in the (Z)-configuration creates a stable six-membered ring-like structure. This chelation effect significantly lowers the energy of the (Z)-isomer compared to the (E)-isomer, making it the thermodynamically favored product.

Table 1: Plausible Synthetic Route for this compound

| Step | Reactant(s) | Reagent(s) | Product | Key Transformation |

| 1 | Diketene | Methyl alcohol | Methyl acetoacetate (B1235776) | Esterification |

| 2 | Methyl acetoacetate | Fluorinating agent (e.g., Selectfluor) | Methyl 4-fluoro-3-oxobutanoate | Electrophilic fluorination |

| 3 | Methyl 4-fluoro-3-oxobutanoate | Ammonia (NH₃) | This compound | Condensation/Enamine formation |

Mechanistic Studies of Z-E Isomerization Pathways in Fluorinated Butenoates

The interconversion between (Z) and (E) isomers of fluorinated butenoates like this compound can proceed through several mechanistic pathways, primarily influenced by thermal or photochemical stimuli.

Thermally, the isomerization from the more stable (Z)-isomer to the (E)-isomer requires overcoming a significant energy barrier due to the need to break the stabilizing intramolecular hydrogen bond. The mechanism likely involves rotation around the C2-C3 bond, which has a partial double-bond character. This rotation is often facilitated by protonation of the enamine nitrogen or the carbonyl oxygen, which disrupts the hydrogen bond and lowers the rotational barrier. For related systems like C-methoxycarbonyl-N-aryl chlorohydrazones, the isomerization is very slow at room temperature due to high interconversion barriers of approximately 110 kJ/mol. mdpi.com

Photochemically, the E/Z isomerization can be induced by irradiation, often in the presence of a photosensitizer. rsc.orgresearchgate.nettsinghua.edu.cn This process typically involves the excitation of the molecule to an excited state where the rotational barrier around the C=C bond is significantly lower. acs.org The mechanism can proceed via an energy transfer from an excited photosensitizer to the enamine, leading to the formation of a twisted excited intermediate that can then relax to either the (E) or (Z) isomer. researchgate.netacs.org For some enamines, this process can be highly selective, leading to a contra-thermodynamic isomerization where the less stable isomer is predominantly formed. researchgate.netrsc.org Studies on related acylhydrazones have shown that E/Z isomerization upon irradiation is highly dependent on the stabilization of the isomers through intramolecular hydrogen bonds and the electronic and steric effects of the substituents. nih.gov

Asymmetric Synthesis and Chiral Induction with Fluorinated Enolates

The double bond in fluorinated butenoates presents an opportunity for various asymmetric transformations, allowing for the introduction of chirality and the synthesis of enantiomerically enriched fluorinated building blocks.

Asymmetric dihydroxylation is a powerful method for converting alkenes into chiral vicinal diols. The Sharpless asymmetric dihydroxylation, using osmium tetroxide in the presence of chiral ligands, is a well-established and highly effective method for this transformation. wikipedia.orgorganic-chemistry.org

A study on the asymmetric dihydroxylation of a structurally similar compound, methyl (E)-4-fluorobut-2-enoate, provides significant insight into this process. nih.gov The use of AD-mix-α and AD-mix-β, which contain the chiral ligands (DHQ)₂PHAL and (DHQD)₂PHAL respectively, allowed for the synthesis of the corresponding diols with high enantiomeric excess (ee). The study found that ligands based on an anthraquinone (B42736) (AQN) core, specifically (DHQ)₂AQN and (DHQD)₂AQN, were particularly effective for olefins with allylic heteroatoms, yielding excellent enantioselectivities. nih.gov This transformation is crucial as it creates two new stereocenters, leading to versatile fluorinated C4 building blocks. nih.gov

Table 2: Asymmetric Dihydroxylation of Methyl (E)-4-fluorobut-2-enoate

| Entry | Ligand System | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | AD-mix-α ((DHQ)₂PHAL) | 54 | 95 |

| 2 | AD-mix-β ((DHQD)₂PHAL) | 56 | 97 |

Data sourced from a study on the asymmetric dihydroxylation of a closely related 4-fluorobut-2E-enoate system. nih.gov

The 1,3-dipolar cycloaddition is a versatile reaction for the synthesis of five-membered heterocyclic rings. rsc.orgqu.edu.sa When applied to fluorinated butenoates, it can lead to the formation of complex, fluorinated heterocyclic structures. The use of chiral Lewis acids can control the stereochemical outcome of these cycloadditions, leading to enantiomerically enriched products.

A study on the catalytic asymmetric 1,3-dipolar cycloaddition of β-fluoroalkylated α,β-unsaturated 2-pyridylsulfones with nitrones highlights the potential of this methodology. nih.gov In this work, a chiral Ni(II)/bis(oxazoline) complex was used as the catalyst, achieving highly diastereo- and enantioselective cycloadditions. This process yielded a wide array of optically pure fluoroalkylated isoxazolidines, which are precursors to valuable chiral γ-amino alcohols. nih.gov Although the substrate is not an exact match, the principles of using a chiral Lewis acid to control the facial selectivity of the cycloaddition onto a fluorinated α,β-unsaturated system are directly applicable. The Lewis acid coordinates to the substrate, activating it towards cycloaddition and creating a chiral environment that directs the approach of the dipole.

Table 3: Chiral Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of a β-Fluoroalkylated Olefin

| Dipolarophile | Nitrone | Catalyst System | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| β-CF₃-α,β-unsaturated sulfone | C-Phenyl-N-methyl nitrone | Ni(II)-bis(oxazoline) | >95:5 | 98 |

| β-CF₂H-α,β-unsaturated sulfone | C-Phenyl-N-methyl nitrone | Ni(II)-bis(oxazoline) | >95:5 | 97 |

Data adapted from a study on related β-fluoroalkylated α,β-unsaturated systems. nih.gov

This compound and its derivatives are valuable precursors for the enantioselective synthesis of fluorinated C4 building blocks. These synthons are of great interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. nih.gov

The transformations described above, such as asymmetric dihydroxylation and 1,3-dipolar cycloaddition, are prime examples of how these butenoates can be converted into complex chiral molecules. The diols resulting from asymmetric dihydroxylation are versatile intermediates that can be further manipulated to produce a variety of fluorinated compounds. nih.gov Similarly, the isoxazolidines from cycloaddition reactions can be cleaved to reveal chiral γ-amino alcohols. nih.gov

Furthermore, other synthetic strategies can be employed. For instance, the asymmetric reduction of the double bond or the modification of the ester and amino functionalities can lead to a diverse range of chiral fluorinated C4 synthons. The development of efficient and stereoselective methods for the synthesis of these building blocks remains an active area of research, driven by the increasing demand for novel fluorinated molecules in various applications. nih.govsoton.ac.ukresearchgate.netbeilstein-journals.org

Mechanistic Elucidation and Theoretical Investigations of Reactivity

Reaction Mechanism Elucidation for Enaminoester Formation

The formation of β-enaminoesters, such as (Z)-methyl 3-amino-4-fluorobut-2-enoate, typically proceeds through the condensation of a β-ketoester with an amine. The general mechanism involves the nucleophilic addition of the amine to the ketone carbonyl of the β-ketoester, forming a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, leads to the formation of an iminium ion, which then tautomerizes to the more stable enamine product. nih.gov The (Z)-stereoisomer is often favored due to the formation of a stabilizing intramolecular hydrogen bond between the amino group and the ester carbonyl. researchgate.net

A study on the synthesis of a structurally similar compound, methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate, was achieved by reacting 4-fluoroaniline (B128567) with methyl acetoacetate (B1235776) using a CoCl₂ catalyst. nih.gov This reaction exemplifies the condensation process, where the aromatic amine attacks the keto-carbonyl of the methyl acetoacetate. The formation of the (Z)-isomer is driven by the stability conferred by the intramolecular hydrogen bond. nih.gov While this provides a model, the specific synthesis of this compound would involve the reaction of a fluorinated β-ketoester with an amine.

The reaction to form β-enaminoesters from β-ketoesters can be facilitated by various catalysts, including protic acids, metal chlorides, and solid acids, or even under solvent-free conditions using ultrasound. researchgate.netnih.gov

Understanding the Regioselectivity and Stereoselectivity in Fluorination Reactions

The introduction of a fluorine atom at the C4 position of the but-2-enoate backbone requires a fluorination step. The regioselectivity and stereoselectivity of this fluorination are critical in determining the final product. The synthesis of α-fluorinated ketones and related structures often employs electrophilic fluorinating reagents like Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). nih.govsapub.org

In the context of producing a precursor for this compound, the fluorination would likely occur on a β-ketoester or a related enamine/enamide intermediate. The fluorination of chiral enamides has been shown to be highly regio- and stereoselective, with the fluorine atom being introduced exclusively at the electron-rich enamide olefin. nih.govnih.gov The reaction proceeds through a β-fluoro-iminium cationic intermediate. The facial selectivity of the fluorination can be controlled by chiral auxiliaries or catalysts. nih.govacs.org

Table 1: Reagents for Electrophilic Fluorination

| Reagent Name | Abbreviation |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® |

| N-Fluorobenzenesulfonimide | NFSI |

Analysis of Intramolecular and Intermolecular Interactions in Enaminoester Structures

The (Z)-configuration of β-enaminoesters is significantly stabilized by a strong intramolecular hydrogen bond between the N-H proton of the amino group and the carbonyl oxygen of the ester group. nih.govresearchgate.net This interaction creates a pseudo-six-membered ring, contributing to the planarity and stability of the molecule. researchgate.net In a study of methyl 3-aminobut-2-enoate, this intramolecular N—H⋯O hydrogen bond was observed to generate an S(6) ring motif. researchgate.net

For fluorinated analogues, additional interactions involving the fluorine atom can play a role. The high electronegativity of fluorine can influence the electronic properties of the molecule and participate in hydrogen bonding, although C-F bonds are generally considered weak hydrogen bond acceptors. nih.gov In some cases, N-H···F intramolecular hydrogen bonds have been observed, particularly when the geometry of the molecule forces the groups into close proximity. nih.gov The presence of fluorine can also lead to intermolecular interactions, such as F⋯F and C-H⋯F contacts, which can influence the crystal packing of the molecules. nih.gov

In a related fluorinated aminoenone derivative, both intramolecular N-H···O and phenolic O-H···O hydrogen bonds to the same carbonyl oxygen were observed, which stabilized the Z configuration. nih.gov The molecular packing in the crystal was further stabilized by O-H···O and N-H···O hydrogen bonds, as well as F⋯F and C-H⋯π interactions. nih.gov

Table 2: Key Interactions in (Z)-Enaminoester Structures

| Interaction Type | Description | Significance |

| Intramolecular N-H···O Hydrogen Bond | Between the amino proton and the ester carbonyl oxygen. | Stabilizes the (Z)-isomer, creates a pseudo-six-membered ring, and promotes planarity. researchgate.net |

| Intermolecular N-H···O Hydrogen Bond | Between the amino proton of one molecule and the carbonyl oxygen of another. | Contributes to the formation of chains or other supramolecular structures in the crystal lattice. researchgate.net |

| Intramolecular N-H···F Hydrogen Bond | A weaker interaction that can occur if the N-H and F are in close proximity. | Can influence the conformation of the molecule. nih.gov |

| Intermolecular F···F and C-H···F Contacts | Weak electrostatic interactions. | Can play a role in the overall crystal packing. nih.gov |

Computational Chemistry Approaches to Reaction Pathways and Energetics

Computational chemistry provides powerful tools to investigate the structure, reactivity, and properties of molecules like this compound.

Density Functional Theory (DFT) is a widely used quantum chemical method to study the electronic structure of molecules. researchgate.netnih.gov Such calculations can provide insights into the geometry, bond lengths, bond angles, and electronic properties of this compound. For instance, DFT calculations have been used to investigate the physicochemical properties and antioxidant activity of fluorinated flavone (B191248) derivatives. researchgate.net

In the context of the target molecule, DFT calculations could be employed to:

Confirm the greater stability of the (Z)-isomer compared to the (E)-isomer due to the intramolecular hydrogen bond.

Analyze the natural bond orbitals (NBO) to understand the nature and strength of the intramolecular hydrogen bonds.

Calculate the global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index to predict the molecule's reactivity.

Simulate spectroscopic data (e.g., NMR chemical shifts) to aid in experimental characterization.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. nih.gov While there are no specific molecular docking studies reported for this compound, such studies are highly relevant for understanding its potential biological activity. Fluorinated compounds are common in pharmaceuticals, and their interactions with protein targets are of great interest. nih.gov

If this compound were to be investigated as an enzyme inhibitor, molecular docking could be used to:

Predict its binding mode within the active site of a target enzyme.

Identify key amino acid residues involved in binding.

Assess the contribution of the fluorine atom to the binding affinity, for example, through multipolar C-F···C=O interactions with the protein backbone. nih.gov

Guide the design of more potent analogues.

Molecular docking studies on fluorinated methoxylated chalcones as monoamine oxidase-B inhibitors have successfully explained their in vitro activities and identified their hypothetical binding modes. bldpharm.com

The pKa value is a crucial parameter that describes the acidity of a compound and influences its behavior in biological systems. Theoretical methods can be used to predict pKa values, which can be challenging to measure experimentally for some compounds. researchgate.net The presence of a fluorine atom generally increases the acidity of nearby functional groups due to its strong electron-withdrawing inductive effect. psu.edu

For this compound, the pKa of the amino group would be of particular interest. Computational studies on perfluoroalkyl carboxylic acids have shown that theoretical methods can predict pKa values with reasonable accuracy. researchgate.net Various computational approaches exist, including those based on thermodynamic cycles and direct methods, often employing DFT and a solvation model. nih.govresearchgate.net

Predicting the pKa of the amino group in this compound would have mechanistic implications for its reactivity, as the protonation state of the amine would affect its nucleophilicity and its ability to participate in hydrogen bonding.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework and the environment of specific nuclei.

In ¹³C-NMR spectra of such compounds, distinct resonances are expected for the carbonyl carbon of the ester, the two sp² carbons of the double bond, and the methyl carbons. rsc.orgrsc.orglibretexts.org The chemical shifts of these carbons provide valuable information about the electronic environment within the molecule.

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for an Analogous β-Enamino Ester

| Nucleus | Chemical Shift (ppm) Range | Multiplicity |

| ¹H | ||

| -CH₃ (ester) | 3.6 - 3.9 | s |

| -CH₃ (vinyl) | 1.8 - 2.4 | s |

| =CH- | 4.5 - 5.0 | s |

| -NH | 7.5 - 11.0 | br s |

| ¹³C | ||

| C=O | 165 - 171 | |

| C-NH | 158 - 162 | |

| =C- | 82 - 86 | |

| -OCH₃ | 50 - 57 | |

| -CH₃ (vinyl) | 19 - 23 |

Note: This table is a generalized representation based on data for analogous compounds and does not represent the exact values for (Z)-Methyl 3-amino-4-fluorobut-2-enoate.

¹⁹F-NMR spectroscopy is a highly sensitive technique for the analysis of fluorinated compounds. nsf.gov The chemical shift of the fluorine atom is highly dependent on its electronic environment, making it a powerful probe for structural and stereochemical studies. nsf.govscholaris.ca For chiral fluorinated molecules, ¹⁹F-NMR in the presence of chiral solvating agents or chiral derivatizing agents can be used to determine the enantiomeric excess. nih.gov The different enantiomers will exhibit distinct signals in the ¹⁹F-NMR spectrum, allowing for their quantification. The large chemical shift dispersion often observed in ¹⁹F-NMR simplifies the analysis compared to ¹H-NMR. libretexts.org

Heteronuclear Overhauser Effect Spectroscopy (HOESY) is a 2D NMR technique that detects through-space interactions between different nuclei. A ¹H-¹⁹F HOESY experiment can be used to definitively confirm the (Z)-stereochemistry of the double bond in "this compound". A cross-peak between the vinyl proton and the fluorine atoms of the fluoromethyl group would provide unambiguous evidence of their spatial proximity, which is characteristic of the Z-isomer.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of "this compound" is expected to show characteristic absorption bands for the N-H, C=O, C=C, and C-F bonds. While a specific spectrum for the title compound is not available, the IR spectrum of the related methyl (Z)-3-((4-fluorophenyl)amino)but-2-enoate was used in its characterization. researchgate.net

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) Range | Intensity |

| N-H stretch | 3200 - 3400 | Medium |

| C-H stretch (sp², sp³) | 2850 - 3100 | Medium |

| C=O stretch (ester) | 1690 - 1740 | Strong |

| C=C stretch | 1600 - 1650 | Medium |

| N-H bend | 1550 - 1640 | Medium |

| C-F stretch | 1000 - 1400 | Strong |

Note: This table is a generalized representation based on typical IR absorption ranges for the listed functional groups.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation patterns. For "this compound" (C₅H₈FNO₂), the expected molecular weight is approximately 133.12 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Fragmentation analysis could reveal the loss of specific groups, such as the methoxy (B1213986) group (-OCH₃) or the fluoromethyl group (-CH₂F), providing further confirmation of the structure. The characterization of the analogous compound, methyl (Z)-3-((4-fluorophenyl)amino)but-2-enoate, included analysis by mass spectrometry. researchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry. While no crystal structure for "this compound" was found in the search results, the crystal structure of the related compound, methyl (Z)-3-((4-fluorophenyl)amino)but-2-enoate, has been determined. researchgate.net This analysis revealed that the β-enaminoester crystallized in the monoclinic P2₁/c space group. researchgate.net Such an analysis for the title compound would definitively confirm the (Z)-configuration of the double bond and provide detailed insights into its three-dimensional structure and intermolecular interactions in the solid state. The crystal structure of the non-fluorinated analog, methyl 3-aminobut-2-enoate, has also been reported, showing a nearly planar molecule with an intramolecular N-H···O hydrogen bond. researchgate.netnih.gov

Spectroscopic Techniques for Catalyst Characterization (e.g., X-ray Diffraction (XRD), Energy Dispersive X-ray Spectroscopy (EDAX), Scanning Electron Microscopy (SEM))

The characterization of a catalyst is a foundational step in developing efficient synthetic protocols. While numerous catalysts can be used for producing β-enaminoesters, advanced materials like high-entropy oxides (HEOs) are gaining attention for their stability and activity in related chemical transformations, such as amination reactions. researchgate.netacs.org The analysis of these catalysts provides a model for understanding the crucial properties required for synthesis.

X-ray Diffraction (XRD)

X-ray Diffraction is a powerful, non-destructive technique fundamental to the characterization of crystalline materials. malvernpanalytical.commalvernpanalytical.com It provides detailed information about the atomic and molecular structure of a catalyst, including phase composition, crystal structure, and crystallite size. malvernpanalytical.com By bombarding a sample with X-rays and analyzing the diffraction pattern, researchers can identify the specific crystalline phases present in the catalyst material. malvernpanalytical.com

In the context of advanced catalysts like spinel high-entropy oxides (HEOs), XRD is used to confirm the formation of a single-phase crystal structure. acs.org For instance, analysis of a (CrMnFeCoNi)3O4 HEO catalyst revealed a pure spinel phase, which is crucial for its catalytic function. The analysis of diffraction patterns allows for the calculation of lattice spacings, which serve as a fingerprint for the crystal structure.

Detailed structural data obtained from techniques like High-Resolution Transmission Electron Microscopy (HR-TEM), which provides similar lattice spacing information, can be presented to illustrate the catalyst's crystallinity. The observed d-spacings can be matched to specific crystallographic planes, confirming the structural integrity of the catalyst.

Table 1: Representative Structural Analysis Data for a Spinel High-Entropy Oxide (HEO) Catalyst

| Crystallographic Plane | d-spacing (nm) |

| (111) | 0.476 |

| (220) | 0.291 |

| (311) | 0.249 |

| (222) | 0.238 |

| Data derived from HR-TEM analysis of a representative HEO catalyst, illustrating the type of structural information obtained from diffraction techniques. acs.orgacs.org |

Energy Dispersive X-ray Spectroscopy (EDAX)

Energy Dispersive X-ray Spectroscopy, often referred to as EDX or EDS, is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is typically integrated with electron microscopy instruments like SEM. EDAX analysis provides qualitative and quantitative information on the elemental composition of the catalyst, ensuring that the constituent elements are present in the desired ratios and are distributed uniformly. researchgate.net

For multi-component catalysts such as HEOs, EDAX mapping is essential to demonstrate a homogeneous distribution of the different metal cations within the oxide matrix, with no significant agglomeration. acs.org This uniformity is often a key factor in the catalyst's consistent performance. Inductively coupled plasma optical emission spectrometry (ICP-OES) is another technique that provides precise elemental composition, corroborating EDAX findings. acs.org

Table 2: Elemental Composition of a Representative High-Entropy Oxide (HEO) Catalyst

| Element | Atomic % |

| Aluminum (Al) | 7.4% |

| Chromium (Cr) | 9.9% |

| Iron (Fe) | 9.8% |

| Cobalt (Co) | 9.6% |

| Copper (Cu) | 4.8% |

| Data determined by ICP-OES for a representative HEO catalyst, showcasing the type of quantitative compositional data obtained. acs.org |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy is a premier technique for visualizing the surface morphology and topography of a catalyst. SEM produces high-resolution images by scanning the surface with a focused beam of electrons, providing critical information about particle size, shape, and aggregation. researchgate.net The surface characteristics of a heterogeneous catalyst are vital as they directly influence the number of accessible active sites and the interaction with reactants.

For example, SEM analysis of a high-entropy oxide catalyst revealed nanoparticles with diameters in the range of 70 to 200 nm. acs.orgacs.org The images also showed a structure with uniform voids and minimal particle aggregation, which is a desirable feature for a heterogeneous catalyst as it enhances surface area and accessibility for reactants. acs.orgacs.org The combination of SEM with EDAX allows for the correlation of surface morphology with elemental distribution, providing a comprehensive picture of the catalyst's architecture. researchgate.netresearchgate.net

Diverse Applications As a Versatile Chemical Building Block and Precursor

Synthesis of Complex Nitrogen-Containing Heterocyclic Systems

The enamine moiety of (Z)-Methyl 3-amino-4-fluorobut-2-enoate is a key functional group for the construction of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products.

This compound is an ideal starting material for the synthesis of fluorinated 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives through the Hantzsch pyridine (B92270) synthesis. researchgate.netwur.nl In this classical multicomponent reaction, an aldehyde, two equivalents of a β-ketoester (or in this case, a β-aminoenoate), and an ammonia (B1221849) source condense to form the dihydropyridine (B1217469) ring. The non-fluorinated analogue, methyl 3-aminobut-2-enoate, is a known intermediate in the synthesis of 1,4-DHP drugs like Nifedipine. researchgate.net By analogy, using this compound allows for the introduction of a fluoromethyl group at the 2- and 6-positions of the 1,4-DHP core, creating novel analogues with potentially enhanced therapeutic properties.

Table 1: Hantzsch Pyridine Synthesis Components

| Role in Reaction | Example Compound |

|---|---|

| Aldehyde Component | Benzaldehyde |

| β-Ketoester Analogue | This compound |

Formation of Fluorinated Oxygen-Containing Heterocycles (e.g., Furans, Butenolides)

The versatile functionality of this compound also permits its use in the synthesis of oxygen-containing heterocycles. While direct synthesis of furans and butenolides from this specific precursor requires tailored synthetic routes, its structural motifs are found in related synthetic strategies. For instance, tandem SNAr-cyclocondensation reactions of perfluorinated arenes with α-hydroxycarbonyl compounds are used to create fluorinated benzofurans. nih.gov The enamine and ester groups of this compound could potentially be manipulated through hydrolysis and cyclization strategies to form butenolide rings. General methods for butenolide synthesis often involve the cyclization of substituted butenoic acids or the functionalization of furanone scaffolds, pathways that could be accessible from this fluorinated precursor. organic-chemistry.org

Precursor in the Synthesis of Fluorinated Amino Acid Analogues

The incorporation of fluorine into amino acids can profoundly influence their conformational preferences and biological activity, making fluorinated amino acids valuable tools in peptide design and drug discovery. nih.govpsu.eduprinceton.edu this compound serves as an excellent precursor for the synthesis of novel, non-proteinogenic fluorinated amino acids.

The core structure represents a fluorinated β-amino acid derivative. Through established synthetic transformations such as reduction of the double bond, hydrolysis of the ester, and modification of the amino group, a variety of fluorinated β-amino acid analogues can be accessed. These transformations provide access to acyclic fluorinated amino acids, which are of significant interest for developing biological probes and therapeutic peptides. nih.gov

Table 2: Potential Fluorinated Amino Acid Analogues from this compound

| Transformation | Resulting Analogue |

|---|---|

| Double bond reduction & ester hydrolysis | 3-Amino-4-fluorobutanoic acid |

Application in the Modular Construction of Multi-Substituted Organic Scaffolds

The term "modular construction" in chemistry refers to the ability to selectively functionalize different parts of a molecule to build complex structures in a stepwise and controlled manner. The distinct reactivity of the functional groups in this compound makes it an ideal platform for such strategies.

The enamine nitrogen can be alkylated or acylated, the ester can be reduced or converted to an amide, and the double bond can undergo addition reactions. This modularity allows for the systematic construction of diverse and highly substituted organic molecules, which is a key strategy in creating libraries of compounds for drug screening. The synthesis of complex molecules like the impurities found in the production of Sitagliptin demonstrates how enamine-containing backbones are incorporated into larger, multi-substituted scaffolds. simsonpharma.comnih.gov

Role in Medicinal Chemistry Research and Active Pharmaceutical Ingredient (API) Synthesis

Fluorinated compounds play a crucial role in medicinal chemistry, often leading to improved metabolic stability, binding affinity, and bioavailability of drug candidates. This compound and its close analogues are important intermediates in this field.

The synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, an important drug for the treatment of type 2 diabetes, involves key fluorinated intermediates. While not the exact starting material, the core structure of this compound is highly relevant. The manufacturing process of Sitagliptin can generate several related impurities, such as the Sitagliptin Enamine Impurity, which is chemically described as (2Z)-3-Amino-1-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one. nih.govusp.org This impurity shares the critical β-amino-α,β-unsaturated carbonyl system. The synthesis of Sitagliptin itself proceeds through a β-ketoester, Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, which is subsequently aminated to form a crucial enamine intermediate that is structurally analogous to this compound. pharmaffiliates.com This highlights the importance of this class of fluorinated enamines as key precursors and reference compounds in the synthesis of complex pharmaceutical agents.

Table 3: Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 95399-97-6 | C₅H₈FNO₂ |

| (Z)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate | 881995-70-6 | C₁₁H₁₀F₃NO₂ |

| Methyl 3-aminobut-2-enoate | 21731-17-9 | C₅H₉NO₂ |

| Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | 769195-26-8 | C₁₁H₉F₃O₃ |

| Nifedipine | 21829-25-4 | C₁₇H₁₈N₂O₆ |

| Sitagliptin | 486460-32-6 | C₁₆H₁₅F₆N₅O |

Contribution to Androgen Receptor and Glucocorticoid Receptor Modulator Synthesis

A comprehensive review of available scientific literature and chemical databases did not yield specific research findings detailing the use of this compound as a direct precursor or building block in the synthesis of androgen receptor (AR) or glucocorticoid receptor (GR) modulators.

The synthesis of selective androgen receptor modulators (SARMs) and glucocorticoid receptor modulators often involves the incorporation of fluorine atoms to enhance properties like metabolic stability and binding affinity. nih.govtandfonline.com For instance, fluorinated building blocks such as 4-Fluoro-2-(trifluoromethyl)benzonitrile have been utilized in the synthesis of SARM LGD-4033. semanticscholar.org Similarly, the development of PET imaging agents for the glucocorticoid receptor has involved the synthesis of complex fluorinated molecules like (±)-11C-5-(4-fluorobenzyl)-10-methoxy-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]-quinoline. nih.gov

However, no direct synthetic routes employing this compound for the construction of such modulators have been reported in the reviewed literature. The general importance of fluorinated β-amino acids and their derivatives in medicinal chemistry is well-established, as they serve as precursors to a wide range of bioactive molecules. mdpi.comresearchgate.netnih.gov

Potential in Polymer Chemistry and Advanced Material Precursors

An extensive search of the scientific literature and materials science databases did not reveal any specific studies or patents describing the application of this compound as a monomer or precursor in polymer chemistry or for the synthesis of advanced materials.

The field of polymer chemistry utilizes a variety of amine-containing monomers to create polymers with specific thermal, mechanical, and chemical properties. numberanalytics.com Furthermore, the incorporation of fluorine into polymers is a well-known strategy to impart unique characteristics such as hydrophobicity, thermal stability, and chemical resistance. researchgate.netnih.gov Research in this area includes methods like the polyaddition of dienes with diiodoperfluoroalkanes and the polymerization of monomers like α-trifluoromethylstyrene. researchgate.net

Despite the presence of both an amine and a fluorine atom in its structure, which suggests potential for polymerization or as a functional precursor, there is currently no available research to indicate that this compound has been explored for these purposes.

Future Research Directions and Unexplored Avenues

Development of Novel and Green Synthetic Methodologies

Current synthetic routes to analogous β-enaminoesters often involve the condensation of β-ketoesters with amines, sometimes under harsh conditions. researchgate.net Future research should prioritize the development of more sustainable and efficient methods for the synthesis of (Z)-Methyl 3-amino-4-fluorobut-2-enoate.

Promising green methodologies that warrant investigation include:

Enzymatic Synthesis: Biocatalysis, particularly the use of lipases, has proven highly effective for the enantioselective synthesis of related fluorinated β-amino acids. mdpi.comnih.gov An enzymatic approach could offer a mild, highly selective, and environmentally friendly route to chiral derivatives of the target compound.

Mechanochemical Synthesis: Solvent-free mechanochemical methods, such as manual or ball-milling grinding, have been successfully used to synthesize fluorinated imines in high yields without the need for purification. nih.gov Applying this technique to the condensation reaction required to form this compound could significantly reduce solvent waste and energy consumption.

Use of Greener Solvents: Where solvents are necessary, investigating the use of green solvents could reduce the environmental impact of the synthesis. Studies on related enzymatic hydrolyses have already explored various green solvents to optimize reaction rates and selectivity. mdpi.com

Exploration of Emerging Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is central to modern organic synthesis, and the production of this compound and its derivatives would benefit immensely from the exploration of novel catalytic systems. While simple catalysts like CoCl₂ have been used for the synthesis of similar β-enaminoesters, researchgate.net more advanced systems could offer superior performance.

Future research should focus on systems known to be effective for related transformations:

Heterogeneous Catalysts: Nanoparticle-based catalysts, such as ZnAl₂O₄@ZnO, have been shown to be highly efficient, cost-effective, and reusable for the synthesis of β-enaminoesters, aligning with the principles of green chemistry. researchgate.net

Asymmetric Organocatalysis: Chiral organocatalysts have been instrumental in the asymmetric synthesis of complex molecules, including β,β-difluoro-α-amino acid derivatives, via processes like mdpi.comresearchgate.net-proton shifts. nih.gov Such catalysts could be key to producing enantiomerically pure versions of the target molecule and its derivatives.

Transition Metal Complexes: Chiral Ni(II) complexes have been successfully employed for the gram-scale asymmetric synthesis of various fluorinated amino acids, demonstrating high diastereoselectivity. beilstein-journals.org The development of similar transition metal-based catalytic systems could enable precise control over the stereochemistry of products derived from this compound.

Table 1: Potential Catalytic Systems for the Synthesis and Derivatization of this compound

| Catalyst Type | Specific Example | Potential Application | Reference |

|---|---|---|---|

| Heterogeneous Catalyst | ZnAl₂O₄@ZnO | Efficient and reusable catalyst for the primary synthesis of β-enaminoesters. | researchgate.net |

| Biocatalyst (Enzyme) | Lipase PSIM (from Burkholderia cepacia) | Enantioselective hydrolysis for kinetic resolution of racemic derivatives. | mdpi.comnih.gov |

| Transition Metal Complex | Chiral Ni(II) Complex | Asymmetric alkylation to produce stereochemically defined fluorinated amino acid derivatives. | beilstein-journals.org |

| Asymmetric Organocatalyst | Chiral Quinine Derivatives | Enantioselective proton shifts for the synthesis of chiral fluoro-amino derivatives. | nih.gov |

Design and Synthesis of Advanced Derivatives for Specific Chemical Applications

The true potential of this compound lies in its utility as a scaffold for creating advanced derivatives. The enaminone functional group is a versatile building block for constructing a wide array of heterocyclic compounds. researchgate.netresearchgate.net

Key areas for exploration in derivative synthesis include:

Heterocycle Formation: Enaminones are well-known precursors to pyridines, pyrazoles, and chromones. researchgate.nettsijournals.com The reaction of this compound with various active methylene (B1212753) reagents could yield novel fluorinated heterocyclic systems with potential applications in materials science or as pharmaceuticals.

Bioactive Molecule Analogues: A structurally related compound, (Z)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate, is a known impurity in the synthesis of the anti-diabetic drug Sitagliptin. chemicalbook.com This suggests that derivatives of the title compound could serve as building blocks for analogues of known bioactive molecules, where the fluorine atom can modulate properties like metabolic stability and binding affinity.

Peptidomimetics: Fluorinated β-amino acids are valuable components in the design of peptides and peptidomimetics, influencing their proteolytic stability and folding properties. researchgate.net this compound could serve as a precursor for novel fluorinated amino acids for incorporation into peptide chains.

Table 2: Potential Advanced Derivatives from this compound

| Derivative Class | Potential Synthetic Route | Potential Application | Reference for Analogy |

|---|---|---|---|

| Fluorinated Pyridines | Reaction with active methylene reagents | Pharmaceuticals, Agrochemicals | tsijournals.com |

| Fluorinated Chromones | Selectfluor-triggered cyclization with phenolic precursors | Fluorescent probes, Bioactive compounds | researchgate.netnih.gov |

| Novel Fluorinated β-Amino Acids | Hydrolysis and functional group manipulation | Peptidomimetics, Drug discovery | researchgate.netnih.gov |

| Sitagliptin Analogues | Multi-step synthesis involving aromatic coupling | Medicinal chemistry, SAR studies | chemicalbook.com |

In-Depth Mechanistic Studies of Novel Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. For reactions involving this compound, detailed mechanistic studies are an essential and unexplored area. For instance, studies on the Selectfluor-mediated synthesis of 3-selenylated chromones from enaminones used control experiments to propose a plausible ionic pathway over a radical mechanism. nih.gov Similar rigorous investigations should be applied to reactions involving the title compound. Future work could focus on trapping reactive intermediates, isotopic labeling studies, and kinetic analysis to elucidate the pathways of its transformations, particularly in novel cyclization and derivatization reactions.

Computational Design of Functional Derivatives with Tailored Reactivity

Computational chemistry offers powerful tools for predicting the properties and reactivity of novel molecules, thereby guiding synthetic efforts. Density Functional Theory (DFT) has already been applied to study the structure and global reactivity factors of analogous β-enaminoesters. researchgate.net Furthermore, computational models have been proposed to explain the stereochemical outcomes of asymmetric syntheses of fluorinated amino acids. nih.gov This approach could be extended to this compound to:

Predict the reactivity of the enaminone system towards various electrophiles and nucleophiles.

Model the transition states of potential reactions to understand selectivity and optimize catalytic processes.

Design advanced derivatives with specific electronic properties, steric profiles, and tailored reactivity for applications in medicinal chemistry or materials science.

By leveraging computational design, researchers can prioritize the most promising synthetic targets, saving significant time and resources in the laboratory.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.